2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
Description
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a nitrogen-rich spirocyclic compound characterized by a central spiro[4.5]decane scaffold with four nitrogen atoms and a phenyl substituent at position 2. Its rigid, three-dimensional structure enhances binding affinity to biological targets, making it a promising candidate for medicinal chemistry applications.
Synthesis: Microwave-assisted multicomponent reactions are preferred for synthesizing this compound and its derivatives. This method reduces reaction time by ~98% and improves yields by 20–30% compared to conventional heating . Key intermediates are generated via reactions involving 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and aldehydes, followed by cyclization .
Derivatives exhibit competitive inhibitory effects against Mycobacterium tuberculosis (H37Rv strain) and antibacterial activity comparable to ampicillin and chloramphenicol .
Properties
IUPAC Name |
2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10/h1-5,13,15H,6-9H2,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGQABRIJWLZJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of N-benzylpiperidone with an appropriate amine and thioglycolic acid in toluene under reflux conditions . This reaction is facilitated by the use of a Dean-Stark trap to remove water, ensuring the reaction proceeds efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles involved .
Scientific Research Applications
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has several applications in scientific research:
Chemistry: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Biology: The compound can be used to investigate biological pathways and mechanisms, particularly those involving protein modifications.
Industry: It may be used in the development of new materials or chemical processes, although specific industrial applications are less documented.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets, such as proteins. It can bind to these targets and modulate their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use, such as in proteomics research or therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Heteroatom Variations
Key Observations :
- Heteroatom Substitution : Replacing nitrogen with sulfur (e.g., 1-thia-4-azaspiro derivatives) enhances antiviral activity but reduces antitubercular potency .
- Substituent Effects: Electron-withdrawing groups (e.g., –NO₂, –Cl) on aryl rings improve antifungal activity, as seen in 8-methyl-7,9-diaryl derivatives .
Pharmacological Profiles
Antimicrobial Activity
- 2-Phenyl-1,2,4,8-tetraazaspiro Derivatives :
- 1-Thia-4-azaspiro Derivatives :
- Spiro-Thiazolidines :
Anticancer Activity
- Bis-Spirothiazolidines: Compound 89: 100× selective toxicity against HepG-2 liver cancer vs. normal cells .
- 2-Phenyl Derivatives: Limited data, but molecular docking suggests affinity for kinase targets .
Biological Activity
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanism of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: CHClFNO
- Molecular Weight: 411.82 g/mol
- CAS Number: 250713-96-3
Research indicates that this compound exhibits significant interaction with various biological targets. Notably, it has been shown to inhibit specific kinases involved in cancer progression, particularly eEF2K (eukaryotic elongation factor 2 kinase), which plays a crucial role in protein synthesis and cellular energy homeostasis. This inhibition can lead to decreased cell viability in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) .
Structure-Activity Relationship (SAR)
Recent studies have explored the SAR of derivatives based on the 2-phenyl structure. For example:
- Compound 36 : This derivative demonstrated potent inhibition of cell viability and migration in breast cancer models, indicating that modifications to the phenyl group can enhance biological activity .
The following table summarizes key derivatives and their biological activities:
| Compound | Activity | IC50 (µM) | Target |
|---|---|---|---|
| Compound 36 | Inhibits viability and migration | ~10 | eEF2K |
| Compound 19 | Moderate inhibition | ~25 | eEF2K |
| Compound 34 | Weak inhibition | >50 | eEF2K |
Anticancer Activity
The compound has shown promising results in preclinical studies:
- In vitro Studies : Inhibition of cell proliferation in various cancer cell lines.
- In vivo Studies : Demonstrated tumor-suppressive effects comparable to established chemotherapeutics like paclitaxel without significant toxicity .
Neurokinin Receptor Antagonism
Another aspect of its biological profile includes antagonistic activity against neurokinin receptors (NK1 and NK2). The compound exhibited IC50 values of 82 nM and 62 nM for NK1 and NK2 receptors, respectively . This suggests potential applications in treating conditions like anxiety and depression.
Case Studies
- Breast Cancer Model : A study assessed the efficacy of compound 36 in an MDA-MB-231 xenograft model. Results indicated significant tumor reduction with minimal side effects compared to control treatments .
- Neurokinin Receptor Study : In isolated tissue assays, the compound's antagonistic effects on NK receptors were evaluated, demonstrating its potential as a therapeutic agent for neurogenic inflammation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one?
- Methodology : Utilize cyclocondensation reactions between substituted amines and ketones under reflux conditions. For example, reacting phenyl-substituted hydrazines with cyclic ketones (e.g., cyclohexanone derivatives) in anhydrous ethanol at 80–100°C for 12–24 hours .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the structural integrity of this compound confirmed?
- Analytical Techniques :
- X-ray Crystallography : Resolves spirocyclic conformation and bond angles (e.g., dihedral angles between fused rings) .
- NMR Spectroscopy : Assign peaks for phenyl protons (δ 7.2–7.5 ppm), spirocyclic NH groups (δ 3.1–3.8 ppm), and carbonyl carbons (δ 170–175 ppm in NMR) .
- Validation : Compare spectral data with structurally similar compounds (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one) .
Advanced Research Questions
Q. How does this compound inhibit RIPK1, and what experimental models validate this mechanism?
- Mechanistic Insight : The spirocyclic core binds to RIPK1’s kinase domain, blocking phosphorylation at Ser166/Thr165 residues, thereby suppressing necroptosis .
- Experimental Design :
- In vitro : Use U937 cells treated with TNF-α + SMAC mimetic + z-VAD-fmk to induce necroptosis. Measure cell viability via MTT assay post-treatment with the compound (IC determination) .
- In vivo : Administer to murine models of inflammatory diseases (e.g., colitis) and assess RIPK1 activity via Western blot .
Q. How to resolve contradictions in pharmacological data, such as inconsistent enzyme inhibition potency across studies?
- Troubleshooting Steps :
- Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and ATP concentrations (for kinase assays) .
- Compound Stability : Test degradation under assay conditions via LC-MS; pre-dissolve in DMSO to avoid solvent-induced artifacts .
Q. What are the key differences in metabolic pathways between in vitro and in vivo models for this compound?
- In vitro Metabolism : Hepatic microsomes (human/rat) show CYP3A4-mediated oxidation of the phenyl group, forming hydroxylated metabolites .
- In vivo Discrepancies : Biliary excretion in rodents reduces systemic exposure; use portal vein cannulation to assess first-pass effects .
- Analytical Tools : Radiolabel the compound ( at the spirocyclic carbon) for mass balance studies .
Methodological Recommendations
Q. How to optimize synthetic yields for scale-up?
- Parameters :
- Catalyst Screening : Test Pd(OAc) or RuCl for cyclization efficiency .
- Temperature Gradient : Optimize from 60°C to 120°C to minimize side reactions .
- Quality Control : Use DSC (melting point 227–230°C) to verify crystallinity .
Q. What strategies improve receptor selectivity in structural analogs?
- Structure-Activity Relationship (SAR) :
- Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to enhance RIPK1 binding .
- Replace the spirocyclic oxygen with sulfur (e.g., Clospirazine derivatives) to modulate lipophilicity .
Q. How to assess long-term stability in formulation studies?
- Protocol : Store lyophilized powder at -20°C with desiccants; reconstitute in PBS (pH 7.4) and monitor aggregation via dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
